molecular formula C7H4ClNO2 B8801012 6-Chlorofuro[2,3-B]pyridin-3(2H)-one

6-Chlorofuro[2,3-B]pyridin-3(2H)-one

Cat. No.: B8801012
M. Wt: 169.56 g/mol
InChI Key: IQOZHILPRGBCEU-UHFFFAOYSA-N
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Description

6-Chlorofuro[2,3-B]pyridin-3(2H)-one is a fused heterocyclic compound comprising a furan ring fused to a pyridin-3(2H)-one scaffold, with a chlorine substituent at position 5. This structure combines electron-deficient aromatic systems (pyridinone) with a fused oxygen-containing heterocycle (furan), which may confer unique electronic and steric properties.

The synthesis of related compounds often involves microwave-assisted methods for improved yields and reduced reaction times (e.g., pyridothiazepines and thieno derivatives) . Substitutions at key positions (e.g., chlorine at C6 in the furopyridinone) may influence biological activity, solubility, and selectivity.

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

6-chlorofuro[2,3-b]pyridin-3-one

InChI

InChI=1S/C7H4ClNO2/c8-6-2-1-4-5(10)3-11-7(4)9-6/h1-2H,3H2

InChI Key

IQOZHILPRGBCEU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)N=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Benzofuran-3(2H)-one Derivatives

Benzofuran-3(2H)-ones are oxygen-containing analogs with a benzene-fused furanone core. Key findings include:

  • DRAK2 Inhibition : 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one showed moderate DRAK2 inhibition (IC₅₀ = 3.15 µM) .
  • Substituent Effects : Methoxy groups at positions 5, 6, or 7 enhanced activity (e.g., compounds 40 and 41 in achieved dose-dependent protection of pancreatic β-cells from apoptosis) .
  • Selectivity: These compounds exhibit specificity for DRAK2 over other kinases, unlike thieno derivatives.

Comparison with 6-Chlorofuro Analogs :

  • The pyridinone scaffold (vs. benzofuranone) introduces nitrogen-based polarity, which could improve solubility or target interactions.

Thieno[2,3-b]pyridin-3(2H)-one Derivatives

Thieno[2,3-b]pyridin-3(2H)-ones replace the furan oxygen with sulfur. Key features:

  • DRAK2 Affinity: A thieno[2,3-b]pyridine derivative showed strong DRAK2 binding (Kd = 9 nM) but lacked selectivity, inhibiting both DRAK1 and DRAK2 .
  • Synthetic Routes: Scaffold-hopping strategies (e.g., from isothiazolo[5,4-b]pyridine to thieno derivatives) highlight structural flexibility .

Comparison with 6-Chlorofuro Analogs :

  • Sulfur in thieno derivatives may increase lipophilicity compared to oxygen in furopyridinones, affecting membrane permeability.
  • The chlorine substituent in 6-chlorofuropyridinone could mimic electron-withdrawing groups in thieno analogs, but selectivity differences may arise due to heteroatom variations.

Pyridothiazepines and Triazolo[4,3-a]pyridin-3(2H)-ones

  • Pyridothiazepines : Synthesized via microwave-assisted methods, these compounds (e.g., 8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones) demonstrate the utility of fused heterocycles in drug discovery .
  • Triazolo Derivatives : Impurities like 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () highlight pharmaceutical relevance but lack direct activity data .

Comparison with 6-Chlorofuro Analogs :

  • Chlorine at C6 in furopyridinones may confer stability or modulate metabolic degradation compared to bromine or ethyl groups in triazolo derivatives.

Pyrrolo[2,3-b]pyridin-2(3H)-ones

lists chlorinated pyrrolopyridinones (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine), which differ in ring fusion (pyrrole vs. furan) .

Comparison :

  • Chlorine substitution at analogous positions may suggest shared synthetic strategies or reactivity.

Data Table: Key Properties of Structural Analogs

Compound Class Example Structure Activity (IC₅₀/Kd) Selectivity Key Substituents Reference
Benzofuran-3(2H)-one 2-(3,4-Dihydroxybenzylidene) derivative 3.15 µM (DRAK2) Selective for DRAK2 Methoxy at C5-C7
Thieno[2,3-b]pyridin-3(2H)-one Thieno[2,3-b]pyridine derivative Kd = 9 nM (DRAK2) Dual DRAK1/DRAK2 Sulfur heteroatom
Triazolo[4,3-a]pyridin-3(2H)-one Impurity E () N/A N/A Bromine/Chlorine
6-Chlorofuro[2,3-B]pyridin-3(2H)-one Hypothetical structure Not reported Not reported Chlorine at C6 N/A

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